3-Chlorocetirizine

Description

BenchChem offers high-quality 3-Chlorocetirizine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorocetirizine including the price, delivery time, and more detailed information at info@benchchem.com.

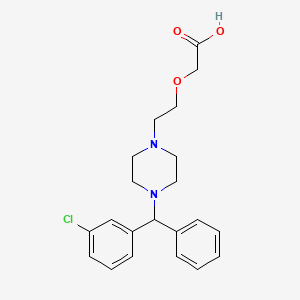

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[4-[(3-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-19-8-4-7-18(15-19)21(17-5-2-1-3-6-17)24-11-9-23(10-12-24)13-14-27-16-20(25)26/h1-8,15,21H,9-14,16H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDBOSZFDKRHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501151554 | |

| Record name | 2-[2-[4-[(3-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232460-31-9 | |

| Record name | 2-[2-[4-[(3-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1232460-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorocetirizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232460319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-[4-[(3-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501151554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLOROCETIRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F63N9S45M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Chlorocetirizine chemical structure and properties

Initiating Data Collection

I'm now diving deep into Google, aiming to build a solid foundation. My initial focus is on gathering data about 3-Chlorocetirizine's chemical structure, physical properties, and synthesis methods. I'm also starting to look for its pharmacological profile, and any associated clinical applications.

Analyzing Comprehensive Data Acquisition

I'm now expanding my search. I'm focusing on the pharmacological profile, including the mechanism of action, pharmacokinetics, and pharmacodynamics. I'm also examining analytical methods for detection and quantification. Simultaneously, I'm seeking clinical relevance, therapeutic applications, and known impurities. This will help structure the technical guide.

Defining Chemical Properties

I've been focusing on 3-Chlorocetirizine's chemical structure. Recent findings include the IUPAC name and CAS numbers for both the free base and dihydrochloride salt forms. I'm building a solid foundation of its chemical identity.

Expanding Chemical Profile

I've got a decent grasp of the basic chemical identity, but now I'm chasing the details. I'm actively seeking physicochemical data like melting and boiling points, and solubility. Synthesis details are missing, as is the pharmacological profile: mechanism, kinetics, and dynamics. I need analytical methods and its clinical significance beyond just being an impurity.

Analyzing Chemical Properties

I've learned that 3-Chlorocetirizine is a known impurity of Cetirizine. Currently, I'm diving deeper into its chemical structure, nomenclature, and CAS registry number, which will inform subsequent steps of the study.

Expanding the Chemical Profile

My research has expanded on 3-Chlorocetirizine's chemical profile. I now have its IUPAC name, CAS numbers, and molecular details. I found predicted physicochemical data, but I'm still seeking experimentally determined values. The synthesis pathway and pharmacological data are still gaps, although HPLC methods for impurity profiling are relevant.

Investigating Data Gaps

I've made headway in understanding 3-Chlorocetirizine as a Cetirizine impurity, gathering structure, nomenclature, and properties. Predicted data exists, but I still need experimentally determined values like melting point and solubility. Synthesis is vague, and pharmacological data is scarce, although I found relevant HPLC methods. My focus now is on specific synthesis details, experimental properties, and any pharmacological/toxicological studies to flesh out my technical guide.

Analyzing Impurity Data

I've zeroed in on 3-Chlorocetirizine as a key process impurity, gathering extensive structural and identification data. I have its chemical blueprint, standardized name, and essential numerical identifiers like CAS numbers and molecular weight. I'm also looking at predicted physicochemical properties.

Synthesizing Analytical Methods

I've explored various synthetic routes for Cetirizine, revealing how 3-Chlorocetirizine might arise as an impurity. I'm focusing on the starting materials, particularly 3-chlorobenzhydryl chloride. While I haven't found a dedicated synthesis for the impurity itself (which is expected), I'm now synthesizing a detection protocol based on HPLC methods used for Cetirizine and its impurities.

Developing Technical Guide

I've collated data and now have a technical guide outline. It includes an introduction to 3-Chlorocetirizine as a Cetirizine impurity, its structure and properties. The synthesis section will detail formation pathways. An HPLC protocol is in progress, and I will base the pharmacology on Cetirizine data, noting the analog's lack of direct evidence. I'll cover its clinical significance and compile references.

An In-Depth Technical Guide to 3-Chlorocetirizine: CAS Number, Identification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's fundamental properties is the bedrock of successful research and development. This guide provides a detailed technical overview of 3-Chlorocetirizine, an important impurity and reference standard in the manufacturing of the widely used antihistamine, Cetirizine. Our focus will be on the practical, field-proven insights necessary for its unequivocal identification, synthesis, and quantification. Every protocol and piece of data presented herein is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.

Core Identification

Chemical Identity and CAS Number

3-Chlorocetirizine is a positional isomer of Cetirizine, where a chlorine atom is substituted at the 3-position of one of the phenyl rings. It is recognized as a process-related impurity in the synthesis of Cetirizine.[1][2][3] The accurate identification and control of such impurities are critical for ensuring the safety and efficacy of the final drug product.

A critical point of clarification is the distinction between the free base and its dihydrochloride salt, each having a unique CAS number.

| Form | CAS Number |

| 3-Chlorocetirizine (Free Base) | 1232460-31-9[2][4] |

| 3-Chlorocetirizine Dihydrochloride | 1232460-29-5[5][6] |

This distinction is vital for accurate documentation, procurement, and interpretation of analytical data. The dihydrochloride salt is often the form supplied as a reference standard due to its increased stability and solubility in aqueous media.[7]

Molecular Structure and Properties

A thorough understanding of the molecular structure is fundamental to interpreting spectral data and predicting chemical behavior.

Table 1: Physicochemical Properties of 3-Chlorocetirizine Dihydrochloride

| Property | Value | Source |

| IUPAC Name | (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride | [5][6] |

| Molecular Formula | C₂₁H₂₇Cl₃N₂O₃ | |

| Molecular Weight | 461.81 g/mol | |

| Appearance | White to Off-White Solid | [2] |

| Solubility | Sparingly soluble in Methanol, Slightly soluble in Water | [2] |

Synthesis and Impurity Profile

The synthesis of 3-Chlorocetirizine is not as widely documented as that of Cetirizine itself. However, based on established synthetic routes for Cetirizine and its analogs, a plausible pathway can be outlined. The synthesis of related compounds, such as 1-(3-chlorophenyl)piperazine derivatives, has been described in the literature.[1]

Conceptual Synthetic Workflow

The synthesis would logically proceed through the formation of a key intermediate, 1-[(3-chlorophenyl)phenylmethyl]piperazine, which is then alkylated with a suitable ethoxyacetic acid derivative.

Caption: Conceptual synthetic pathway for 3-Chlorocetirizine.

Potential Impurities

During the synthesis, several related substances may be formed. These can include starting materials, by-products of side reactions, and degradation products. A thorough understanding of the synthetic route is crucial for predicting and controlling these impurities. Potential impurities could include unreacted starting materials, over-alkylated products, and other positional isomers if the starting materials are not isomerically pure.

Analytical Characterization

A multi-technique approach is essential for the unambiguous identification and characterization of 3-Chlorocetirizine. Reference standards are typically accompanied by a Certificate of Analysis which includes data from the following techniques.[2][7]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity determination and quantification of 3-Chlorocetirizine. A validated, stability-indicating HPLC method is crucial for separating it from Cetirizine and other related impurities.

Typical HPLC Method Parameters for Cetirizine and its Impurities:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) |

| Detection | UV at approximately 230 nm |

| Flow Rate | 1.0 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

Note: The specific mobile phase composition and gradient program must be optimized to achieve adequate resolution between all relevant peaks.

Experimental Protocol: HPLC Purity Determination

-

Standard Preparation: Accurately weigh and dissolve the 3-Chlorocetirizine reference standard in a suitable diluent (e.g., mobile phase) to a known concentration.

-

Sample Preparation: Prepare the sample to be analyzed in the same diluent and at a similar concentration to the standard.

-

Chromatographic System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the standard and sample solutions into the chromatograph.

-

Data Analysis: Compare the chromatograms of the sample and standard. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of 3-Chlorocetirizine, confirming its identity. Electrospray ionization (ESI) is a common technique used for this type of molecule.

Expected Mass Spectral Data:

-

Molecular Ion: For the free base, the protonated molecule [M+H]⁺ would be expected at m/z 389.16, corresponding to the molecular formula C₂₁H₂₅ClN₂O₃.

-

Key Fragmentation: The fragmentation pattern of 3-Chlorocetirizine is expected to be similar to that of Cetirizine. A characteristic fragment corresponds to the cleavage of the ethoxyacetic acid side chain, resulting in an ion representing the substituted piperazine moiety. Another significant fragment arises from the cleavage of the bond between the piperazine ring and the benzhydryl group. A study on Cetirizine reported major fragments at m/z 201.09 and 165.16.[8]

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, allowing for the unambiguous assignment of all protons and carbons.

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the range of 7.0-7.5 ppm, with splitting patterns characteristic of the monosubstituted and 1,3-disubstituted phenyl rings.

-

Benzhydryl Proton: A singlet at approximately 4.2-4.5 ppm.

-

Piperazine Protons: A complex series of multiplets in the range of 2.4-3.0 ppm.

-

Ethoxy Protons: Triplets corresponding to the -O-CH₂-CH₂-N- moiety, typically around 2.7 ppm and 3.6 ppm.

-

Acetic Acid Protons: A singlet for the -O-CH₂-COOH protons at approximately 4.0-4.2 ppm.

Predicted ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the range of 170-175 ppm.

-

Aromatic Carbons: Multiple signals between 125-145 ppm. The carbon attached to the chlorine atom will be shifted downfield.

-

Benzhydryl Carbon: A signal around 75 ppm.

-

Piperazine and Ethoxy Carbons: Signals in the range of 45-70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-2400 (broad) | O-H | Carboxylic acid stretch |

| ~3000 | C-H | Aromatic and aliphatic stretch |

| ~1730 | C=O | Carboxylic acid stretch |

| 1600, 1490, 1450 | C=C | Aromatic ring stretch |

| 1100-1000 | C-O | Ether stretch |

| 800-700 | C-Cl | Aromatic C-Cl stretch |

Note: The IR spectrum of piperazine derivatives can be complex, and a detailed analysis of the fingerprint region is necessary for complete characterization.

Conclusion

The accurate identification and characterization of 3-Chlorocetirizine are paramount for ensuring the quality and safety of Cetirizine drug products. This guide has provided a comprehensive overview of its core identification, including CAS numbers, and a detailed discussion of the analytical techniques employed for its characterization. By integrating chromatographic and spectroscopic data, researchers and drug development professionals can confidently identify and quantify this critical impurity. The provided conceptual synthesis and impurity profile offer a framework for understanding its formation and control during the manufacturing process.

References

- Synthesis, characterization and biological activities of cetirizine analogues. (URL not available)

- International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (URL not available)

- Indian Journal of Pure & Applied Physics. Spectral investigation and normal coordinate analysis of piperazine. (URL not available)

-

Dr. Ashavin. DRAFT CERTIFICATE OF ANALYSIS. [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

-

PubMed Central. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

-

GLP Pharma Standards. Cetirizine 3-Chloro Impurity Dihydrochloride | CAS No- 1232460-29-5. [Link]

-

PubMed. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

-

Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]

-

ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. [Link]

- Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (URL not available)

-

ResearchGate. Non-target impurity profiling of marketplace Cetirizine using high resolution mass spectrometry and multivariate data analysis. [Link]

-

PubMed. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). [Link]

-

ACS Publications. A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. [Link]

-

PubChem. 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. [Link]

-

Veeprho. 3-Chloro Cetirizine (2HCl) | CAS 1232460-29-5. [Link]

- Google Patents. Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.

- Google Patents.

-

PubChem. 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride. [Link]

-

MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (URL not available)

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. glppharmastandards.com [glppharmastandards.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. [PDF] 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies | Semantic Scholar [semanticscholar.org]

- 6. veeprho.com [veeprho.com]

- 7. drashavins.com [drashavins.com]

- 8. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Formation of 3-Chlorocetirizine: A Critical Process-Related Impurity of Cetirizine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cetirizine, a widely used second-generation antihistamine, is synthesized through multi-step chemical processes where the control of impurities is paramount to ensure the safety and efficacy of the final drug product.[1] Among the spectrum of potential process-related impurities, positional isomers such as 3-Chlorocetirizine represent a significant analytical challenge due to their structural similarity to the active pharmaceutical ingredient (API). This guide provides a detailed examination of the synthetic pathways that can lead to the formation of 3-Chlorocetirizine, elucidates its primary formation mechanism as a process-related impurity, and outlines robust analytical strategies for its detection and quantification, in line with stringent regulatory expectations set by bodies like the International Conference on Harmonisation (ICH).

Introduction: The Imperative of Impurity Profiling in Cetirizine

Cetirizine, chemically known as (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, is a potent and selective histamine H1 receptor antagonist.[][3][4] Its pharmacological success is predicated on its high efficacy in treating allergic conditions with minimal sedative effects compared to first-generation antihistamines.[4][5]

The manufacturing of any pharmaceutical substance is a complex process where unwanted chemicals, or impurities, can arise from various sources including starting materials, intermediates, and degradation of the final product.[6] Regulatory guidelines, particularly ICH Q3A(R2), mandate the identification and characterization of any impurity present at a level of 0.10% or greater. This process, known as impurity profiling, is a cornerstone of modern drug development, ensuring that the final product is safe for human consumption.

3-Chlorocetirizine is a positional isomer of Cetirizine and a critical process-related impurity. Its formation is typically not a result of API degradation but rather a consequence of isomeric contaminants in key starting materials. Understanding the genesis of this impurity is fundamental to developing effective control strategies throughout the manufacturing process.

Chemical Structures: Cetirizine vs. 3-Chlorocetirizine

The subtle yet critical difference between Cetirizine and its 3-chloro isomer lies in the position of the chlorine atom on one of the phenyl rings of the benzhydryl moiety. This seemingly minor structural variance can have implications for pharmacological activity and toxicology, making their differentiation and control essential.

| Compound | Structure |

| Cetirizine | |

| 3-Chlorocetirizine |

Table 1: Comparative Chemical Properties

| Property | Cetirizine | 3-Chlorocetirizine |

| IUPAC Name | (±)-[2-[4-[(4 -Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | 2-[2-[4-[(3 -Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic Acid[7] |

| Molecular Formula | C₂₁H₂₅ClN₂O₃ | C₂₁H₂₅ClN₂O₃[7][8] |

| Molecular Weight | 388.89 g/mol | 388.89 g/mol [8] |

| CAS Number | 83881-51-0 | 1232460-31-9[7][8] |

Synthetic Pathways and Formation Mechanisms

The formation of 3-Chlorocetirizine as an impurity is intrinsically linked to the synthetic route employed for Cetirizine. It is not a degradation product but a process-related impurity originating from contaminated starting materials.

Plausible Synthesis of 3-Chlorocetirizine

While not the intended product, understanding the synthesis of 3-Chlorocetirizine itself clarifies its origin. A logical synthetic route mirrors that of Cetirizine, beginning with the isomeric starting material, 3-chlorobenzophenone.

Diagram 1: Proposed synthetic pathway for 3-Chlorocetirizine.

Mechanism of Formation as a Cetirizine Impurity

The most probable cause for the presence of 3-Chlorocetirizine in batches of Cetirizine is the presence of 3-chlorobenzophenone as an impurity in the primary raw material, 4-chlorobenzophenone. This initial contamination carries through the entire synthetic sequence.

Diagram 2: Formation of 3-Chlorocetirizine as a process-related impurity.

Causality Behind Formation:

-

Raw Material Contamination: The synthesis of 4-chlorobenzophenone via Friedel-Crafts acylation can produce positional isomers. If purification is inadequate, 3-chlorobenzophenone can persist.

-

Lack of Intermediate Purging: The physical and chemical properties of the 3-chloro and 4-chloro intermediates are very similar, making their separation challenging through standard crystallization or extraction procedures.

-

Co-crystallization: In the final step, 3-Chlorocetirizine, being structurally analogous to Cetirizine, can easily co-crystallize with the API, making its removal difficult without specialized chromatographic techniques.

Analytical Control and Methodologies

A robust, validated, stability-indicating analytical method is required to resolve Cetirizine from 3-Chlorocetirizine and other potential impurities. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[9][10][11]

Experimental Protocol: RP-HPLC Method for Impurity Profiling

This protocol describes a general method adaptable for the quantification of 3-Chlorocetirizine in Cetirizine drug substance. Method development and validation are essential for specific applications.

Objective: To separate and quantify 3-Chlorocetirizine from Cetirizine and other related compounds.

Instrumentation:

-

HPLC system with UV or PDA detector (e.g., Shimadzu i-Series LC-2050).[10]

-

Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Reagents:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄)

-

Orthophosphoric Acid (for pH adjustment)

-

Purified Water

Procedure:

-

Mobile Phase Preparation:

-

Buffer (A): Prepare a 0.05 M solution of KH₂PO₄ in purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Organic Phase (B): Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 230 nm[12]

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Gradient Elution:

-

0-5 min: 70% A, 30% B

-

5-25 min: Linear gradient to 30% A, 70% B

-

25-30 min: Hold at 30% A, 70% B

-

30.1-35 min: Return to 70% A, 30% B (equilibration)

-

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve reference standards of Cetirizine and 3-Chlorocetirizine in a diluent (e.g., 50:50 water:acetonitrile) to a known concentration (e.g., 1.0 µg/mL for the impurity).

-

Test Solution: Accurately weigh and dissolve the Cetirizine API sample in the diluent to a concentration of 1.0 mg/mL.

-

-

Analysis and Calculation:

-

Inject the solutions and record the chromatograms.

-

Identify the peaks based on the retention times of the reference standards.

-

Calculate the amount of 3-Chlorocetirizine in the sample using the area of the impurity peak relative to the area of the reference standard or by area percent relative to the main Cetirizine peak, depending on the validated method.

-

Table 2: Summary of Typical HPLC Parameters

| Parameter | Condition | Rationale |

| Column | C18 (e.g., Hypersil BDS, Zorbax)[11][13] | Provides excellent hydrophobic retention and separation for the analytes. |

| Mobile Phase | Phosphate Buffer (pH ~3.0) and Acetonitrile | The acidic pH ensures the carboxylic acid group is protonated, leading to better peak shape. Acetonitrile provides good elution strength. |

| Elution Mode | Gradient | Necessary to elute both the main API and all related impurities with good resolution and within a reasonable run time. |

| Detection | UV at 230 nm[12] | Cetirizine and its impurities have a chromophore that absorbs strongly at this wavelength, providing good sensitivity. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |

Conclusion and Field-Proven Insights

The control of 3-Chlorocetirizine is not a matter of addressing degradation but of rigorous raw material qualification and process understanding. From a Senior Application Scientist's perspective, the most effective control strategy is preventative:

-

Supplier Qualification: Implement a stringent qualification program for suppliers of 4-chlorobenzophenone. This must include a validated analytical method specifically for quantifying positional isomers like 3-chlorobenzophenone.

-

In-process Controls: While difficult, exploring in-process controls to purge the isomeric intermediate can be beneficial. This might involve specialized crystallization techniques or preparative chromatography if impurity levels are unacceptably high.

-

Method Specificity: The analytical method must be unequivocally proven to separate 3-Chlorocetirizine from Cetirizine and other known impurities, such as Cetirizine N-Oxide[14] or Cetirizine Related Compound C (the amide impurity).[15][16]

By focusing on the root cause—the quality of starting materials—and implementing robust analytical oversight, manufacturers can ensure the consistent production of high-purity Cetirizine, meeting global quality and safety standards.

References

-

Kaur, P., Bansal, G., & Singh, S. (n.d.). Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways. Semantic Scholar. [Link]

-

Patel, R. K., et al. (2021). Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]

-

Kaur, P., Bansal, G., & Singh, S. (n.d.). Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways. [Link]

-

dos Santos, L. M. F., et al. (2014). Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. PubMed Central. [Link]

-

Habib, H., et al. (2016). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. ResearchGate. [Link]

-

HTS Biopharma. (n.d.). Cetirizine USP Related Compound C. [Link]

- Google Patents. (n.d.).

-

Pflum, D. A., et al. (2001). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. ACS Publications. [Link]

- Google Patents. (n.d.).

-

Veeprho. (n.d.). Cetirizine Related Compound C | CAS 200707-85-3. [Link]

-

Shimadzu. (n.d.). Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1232460-31-9 | Chemical Name : Cetirizine 3-Chloro. [Link]

-

El-Gindy, A., et al. (2001). Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC. PubMed. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Cetirizine. [Link]

- Google Patents. (n.d.).

-

Arayne, M. S., et al. (2010). Determination and quantification of cetirizine HCl in dosage formulations by RP-HPLC. ResearchGate. [Link]

-

Veeprho. (n.d.). 3-Chloro Cetirizine (2HCl) | CAS 1232460-29-5. [Link]

-

Dogar, M. G., et al. (n.d.). Development and validation of stability indicating assay method of cetirizine hydrochloride by HPLC. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Cetirizine Hydrochloride?. [Link]

-

ResearchGate. (2024). Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy. [Link]

-

Wikipedia. (n.d.). Cetirizine. [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 3. What is the mechanism of Cetirizine Hydrochloride? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Cetirizine - Wikipedia [en.wikipedia.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Cetirizine 3-Chloro Impurity | 1232460-31-9 [amp.chemicalbook.com]

- 9. ijpcsonline.com [ijpcsonline.com]

- 10. shimadzu.com [shimadzu.com]

- 11. Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN111821290A - Method for detecting cetirizine hydrochloride related substances - Google Patents [patents.google.com]

- 13. mospbs.com [mospbs.com]

- 14. researchgate.net [researchgate.net]

- 15. veeprho.com [veeprho.com]

- 16. store.usp.org [store.usp.org]

A Comprehensive Technical Guide to the Sourcing and Qualification of 3-Chlorocetirizine Reference Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. Central to this is the use of highly characterized reference standards. This guide provides an in-depth technical overview of the sourcing, qualification, and analytical characterization of the 3-Chlorocetirizine reference standard. 3-Chlorocetirizine is a known process impurity and potential degradant of Cetirizine, a widely used second-generation antihistamine.[1][2][3] As such, the availability of a well-qualified reference standard for 3-Chlorocetirizine is essential for the robust quality control of Cetirizine drug substance and drug product, ensuring their safety and efficacy.

This guide is intended for researchers, analytical scientists, and drug development professionals involved in the quality control and regulatory submission of Cetirizine-related products. It will delve into the practical aspects of sourcing a reliable standard, the regulatory expectations for its qualification, and the detailed analytical techniques employed in its characterization.

The Identity of 3-Chlorocetirizine

3-Chlorocetirizine, chemically known as 2-(2-(4-((3-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid, is a positional isomer of the active pharmaceutical ingredient (API) Cetirizine.[1][4] Its presence in the final drug product must be monitored and controlled within acceptable limits as defined by regulatory bodies.

Chemical Structure:

-

IUPAC Name: 2-(2-(4-((3-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid[1]

-

CAS Number:

-

Molecular Formula: C₂₁H₂₅ClN₂O₃ (Free Base)[4]

-

Molecular Weight: 388.89 g/mol (Free Base)[2]

Sourcing a 3-Chlorocetirizine Reference Standard: A Multi-faceted Approach

The procurement of a high-quality reference standard is the foundational step in any analytical method development and validation. Several commercial suppliers offer 3-Chlorocetirizine reference standards. However, the onus is on the end-user to ensure the suitability of the chosen standard for its intended purpose.

Potential Suppliers

A number of chemical and pharmaceutical reference standard suppliers list 3-Chlorocetirizine in their catalogs. The following table provides a non-exhaustive list of potential sources.

| Supplier | Product Name(s) | Available Forms |

| Veeprho | Cetirizine 3-Chloro Impurity, 3-Chloro Cetirizine (2HCl) | Free Base, Dihydrochloride |

| Pharmaffiliates | Cetirizine 3-Chloro, Cetirizine 3-Chloro Impurity Dihydrochloride | Free Base, Dihydrochloride |

| BOC Sciences | Cetirizine 3-Chloro Impurity | Not specified |

| SynZeal | Cetirizine Impurities | General listing |

| HTS Biopharma | Cetirizine 3-Chloro Impurity | Dihydrochloride |

| Simson Pharma Limited | 3-Chloro Cetirizine Dihydrochloride | Dihydrochloride |

| Chemicea | Cetirizine 3-Chloro Impurity | Dihydrochloride |

| LGC Standards | Cetirizine 3-Chloro Impurity Dihydrochloride | Dihydrochloride |

| Cayman Chemical | Not explicitly listed, but may be available through custom synthesis | Not applicable |

| MedChemExpress | Impurity of Cetirizine 3-chloro | Not specified |

The Indispensable Certificate of Analysis (CoA)

A comprehensive Certificate of Analysis (CoA) is the primary document attesting to the quality of a reference standard.[5][9][10] When sourcing a 3-Chlorocetirizine standard, a thorough review of the CoA is critical. The CoA should, at a minimum, include the following information:

-

Product Information: Product name, catalog number, CAS number, and lot number.

-

Chemical Information: Chemical structure, molecular formula, and molecular weight.

-

Physical Properties: Appearance (e.g., white to off-white solid).

-

Analytical Data:

-

Purity: Determined by a validated, stability-indicating chromatographic method (e.g., HPLC), expressed as a percentage.

-

Identity Confirmation: Evidence of structural confirmation through techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the proposed structure.

-

Water Content: Determined by Karl Fischer titration.

-

Residual Solvents: Analysis for the presence of any solvents used in the synthesis and purification, with results compared to ICH Q3C limits.[11][12]

-

Inorganic Impurities: Assessed by tests such as Residue on Ignition or Sulphated Ash.

-

-

Storage Conditions: Recommended storage temperature and conditions (e.g., desiccated, protected from light).

A well-structured CoA from a reputable supplier will often include copies of the raw data (e.g., HPLC chromatograms, NMR and MS spectra) for independent review.

Qualification of a 3-Chlorocetirizine Reference Standard: A Regulatory Perspective

The qualification of a reference standard is the process of confirming its identity, purity, and potency for its intended analytical use. For impurities like 3-Chlorocetirizine, the principles outlined in the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide the regulatory framework.

Regulatory Framework

-

ICH Q3A(R2) - Impurities in New Drug Substances: This guideline provides thresholds for the reporting, identification, and qualification of impurities.[11][12][13][14] While 3-Chlorocetirizine is an impurity in an existing drug substance, the principles of identification and qualification are still relevant. The guideline emphasizes the need to characterize impurities present at or above a certain threshold.

-

USP General Chapter <1086> - Impurities in Drug Substances and Drug Products: This chapter provides definitions and guidance on the control of impurities in compendial articles.[15][16][17][18][19] It underscores the importance of a well-documented impurity profile for drug substances.

Primary vs. Secondary Reference Standards

For many impurities, a primary reference standard from a pharmacopeial body (e.g., USP, EP) may not be available. In such cases, a "secondary" or "in-house" reference standard must be established and thoroughly characterized. The qualification of a secondary standard involves demonstrating its traceability to a primary standard if one exists, or through comprehensive characterization if one does not.

The qualification of a 3-Chlorocetirizine secondary reference standard should be a rigorous process, as illustrated in the following workflow:

Caption: Workflow for the qualification of a secondary reference standard.

Analytical Characterization of 3-Chlorocetirizine: A Step-by-Step Approach

The cornerstone of reference standard qualification is a comprehensive analytical characterization package. The following sections outline the key analytical techniques and provide a model experimental protocol for the analysis of 3-Chlorocetirizine.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for determining the purity of the 3-Chlorocetirizine reference standard and for separating it from other related substances. While a specific monograph for 3-Chlorocetirizine may not be publicly available, methods for Cetirizine and its impurities can be adapted.

Experimental Protocol: HPLC Purity Determination

This protocol is a representative method and should be validated for its intended use.

-

Instrumentation: A gradient HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Sample Preparation: Prepare a solution of the 3-Chlorocetirizine reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.

Acceptance Criteria:

-

Purity: Typically ≥ 98.0% (area percent). For a primary or highly characterized secondary standard, a purity of ≥ 99.5% is often targeted.

-

Individual Impurities: No single impurity should be present at a level greater than a specified limit (e.g., 0.10%).

-

Total Impurities: The sum of all impurities should not exceed a specified limit (e.g., 0.5%).

Structural Elucidation: NMR and Mass Spectrometry

Spectroscopic techniques are indispensable for confirming the chemical structure of the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show the expected chemical shifts, multiplicities, and integrations for all protons in the 3-Chlorocetirizine molecule. The aromatic region should be carefully examined to confirm the 3-chloro substitution pattern on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule, with chemical shifts consistent with the proposed structure.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of polar molecules like 3-Chlorocetirizine.

-

The mass spectrum should show a prominent molecular ion ([M+H]⁺) corresponding to the calculated exact mass of the molecule.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis of 3-Chlorocetirizine: Understanding Potential Impurities

While detailed synthetic procedures for 3-Chlorocetirizine are not widely published in the scientific literature, a likely synthetic route can be inferred from the synthesis of Cetirizine and related impurities. A plausible synthesis could involve the reaction of (3-chlorophenyl)(phenyl)methanol with a suitable piperazine derivative, followed by alkylation to introduce the ethoxyacetic acid side chain. A patent for a related Cetirizine impurity describes a multi-step synthesis involving the reaction of a substituted benzhydryl chloride with hydroxyethylpiperazine, followed by reaction with a bromoacetate derivative.[20]

Understanding the synthesis is crucial for identifying potential process-related impurities, which could include:

-

Starting materials: Unreacted (3-chlorophenyl)(phenyl)methanol or piperazine derivatives.

-

Intermediates: Incompletely reacted intermediates from the synthetic sequence.

-

By-products: Products of side reactions.

-

Positional isomers: Other chloro-substituted isomers of Cetirizine.

The analytical methods used for qualification should be capable of separating and detecting these potential impurities.

Conclusion: Ensuring Analytical Excellence

The availability of a high-quality, well-characterized 3-Chlorocetirizine reference standard is a prerequisite for the accurate and reliable quality control of Cetirizine drug substance and drug product. This guide has provided a comprehensive framework for the sourcing, qualification, and analytical characterization of this critical reagent. By adhering to the principles of regulatory guidelines, employing robust analytical techniques, and maintaining thorough documentation, researchers and drug development professionals can ensure the integrity of their analytical data and contribute to the safety and efficacy of pharmaceutical products.

The following diagram illustrates the logical relationships in the overall process of establishing a reliable 3-Chlorocetirizine reference standard.

Caption: The lifecycle of a reference standard.

References

-

ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

-

<1086> IMPURITIES IN OFFICIAL ARTICLES. USP. [Link]

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2022). International Journal of Pharmaceutical Investigation, 12(2), 133-139. [Link]

-

ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

-

<1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

-

1086 Impurities in Drug Substances and Drug Products | PDF. Scribd. [Link]

-

USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Shijiazhuang Xinfuda Medical Packaging Co., Ltd. [Link]

-

ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). [Link]

-

1086 USP 37 page 828. As part of an ongoing monograph modernization initiative, the United States Pharmacopeial Convention (USP). US Pharmacopeia (USP). [Link]

-

Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube. [Link]

-

DRAFT CERTIFICATE OF ANALYSIS. Dr. Ashavin. [Link]

-

CAS No : 1232460-31-9 | Chemical Name : Cetirizine 3-Chloro | | Pharmaffiliates. [Link]

-

Cetirizine 3-Chloro Impurity Dihydrochloride | CAS No- 1232460-29-5. GLP Pharma Standards. [Link]

-

CAS No : 1232460-29-5 | Product Name : Cetirizine 3-Chloro Impurity Dihydrochloride. Pharmaffiliates. [Link]

- Preparation method of cetirizine impurity C. (n.d.).

-

3-Chloro Cetirizine (2HCl) | CAS 1232460-29-5. Veeprho. [Link]

-

Cetirizine 3-Chloro Impurity. HTS Biopharma. [Link]

-

Cetirizine 3-Chloro Impurity | CAS 1232460-31-9. Veeprho. [Link]

Sources

- 1. htsbiopharma.com [htsbiopharma.com]

- 2. Cetirizine 3-Chloro Impurity | 1232460-31-9 [amp.chemicalbook.com]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. veeprho.com [veeprho.com]

- 8. Cetirizine 3-Chloro Impurity | 1232460-29-5 [chemicea.com]

- 9. drashavins.com [drashavins.com]

- 10. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]

- 11. jpionline.org [jpionline.org]

- 12. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 13. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. <1086> IMPURITIES IN OFFICIAL ARTICLES [drugfuture.com]

- 16. uspnf.com [uspnf.com]

- 17. scribd.com [scribd.com]

- 18. xinfuda-group.com [xinfuda-group.com]

- 19. usp.org [usp.org]

- 20. CN113861131B - Preparation method of cetirizine impurity C - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Toxicological Profile of 3-Chlorocetirizine

Foreword: Proactive Toxicological Profiling in Drug Development

In the landscape of pharmaceutical development, the imperative to ensure the safety of novel chemical entities (NCEs) and their impurities is paramount. 3-Chlorocetirizine, identified as an impurity of the widely-used second-generation antihistamine Cetirizine, necessitates a thorough toxicological evaluation to ascertain its potential risk to human health.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to construct a robust toxicological profile for 3-Chlorocetirizine. By leveraging a battery of in-vitro and in-vivo assays, we can proactively identify potential hazards, understand mechanisms of toxicity, and ultimately inform risk assessment. This document is structured not as a rigid protocol, but as a strategic guide, empowering researchers to make informed decisions in the toxicological assessment of this and similar compounds.

Physicochemical and Pharmacokinetic Profile of 3-Chlorocetirizine

3-Chlorocetirizine, with the chemical formula C21H25ClN2O3 and a molecular weight of 388.89 g/mol , is structurally analogous to its parent compound, Cetirizine.[3] The key structural difference is the presence of a chlorine atom on one of the phenyl rings.[3] Understanding the potential metabolic fate of 3-Chlorocetirizine is a critical first step in predicting its toxicological profile.

The parent drug, Cetirizine, undergoes minimal metabolism and is primarily excreted unchanged in the urine.[4][5][6] One minor metabolite is formed via oxidative O-dealkylation.[6] Given the structural similarity, it is plausible that 3-Chlorocetirizine will follow a similar metabolic pathway. However, the introduction of a chlorine atom could potentially alter its metabolic stability and introduce new metabolic routes, including the formation of reactive metabolites. Therefore, a thorough investigation of its metabolic profile is warranted.

Table 1: Physicochemical Properties of 3-Chlorocetirizine

| Property | Value | Source |

| IUPAC Name | 2-(2-(4-((3-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid | [3] |

| Molecular Formula | C21H25ClN2O3 | [3] |

| Molecular Weight | 388.89 g/mol | [3] |

| CAS Number | 1232460-31-9 | [2][3] |

A Phased Approach to Toxicological Evaluation

A tiered, integrated approach to toxicity testing is recommended, starting with in-vitro assays to rapidly screen for potential hazards and progressing to more complex in-vivo studies to understand systemic effects. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Caption: A tiered workflow for the toxicological evaluation of 3-Chlorocetirizine.

In-Vitro Toxicological Assessment: A Foundational Screen

In-vitro assays provide a rapid and cost-effective means to identify potential toxicological liabilities early in the development process.[7][8]

Cytotoxicity Assays

The initial assessment should involve determining the basal cytotoxicity of 3-Chlorocetirizine in relevant cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate human cell lines (e.g., HepG2 for liver, HEK293 for kidney) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 3-Chlorocetirizine (e.g., 0.1 µM to 100 µM) for 24 to 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment

A standard battery of genotoxicity tests is required by regulatory agencies to assess the potential for a compound to cause genetic damage.[9][10][11]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Bacterial Strains: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens.[12]

-

Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver S9 fraction to assess the mutagenic potential of both the parent compound and its metabolites.[12]

-

Compound Exposure: Expose the bacterial strains to various concentrations of 3-Chlorocetirizine on agar plates with limited histidine (for Salmonella) or tryptophan (for E. coli).

-

Incubation: Incubate the plates for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid).

-

Data Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

In addition to the Ames test, in-vitro micronucleus and mouse lymphoma assays should be performed to detect clastogenic and aneugenic effects.[9][13]

Hepatotoxicity Screening

Drug-induced liver injury (DILI) is a major cause of drug attrition.[14][15][16]

Experimental Protocol: In-Vitro Hepatocyte Viability and Function Assay

-

Cell Culture: Use primary human hepatocytes or hepatoma cell lines (e.g., HepG2) cultured in a 96-well format.

-

Compound Treatment: Expose the cells to a range of concentrations of 3-Chlorocetirizine for 24 to 48 hours.

-

Multiplexed Assay: Utilize a multiplexed assay to simultaneously measure multiple parameters of hepatotoxicity, such as:

-

Cell Viability: Using a fluorescent live/dead cell stain.

-

Mitochondrial Function: Using a mitochondrial membrane potential dye (e.g., TMRM).

-

Oxidative Stress: Using a reactive oxygen species (ROS) indicator (e.g., CellROX Green).

-

Bile Salt Export Pump (BSEP) Inhibition: Using a fluorescent BSEP substrate.[17]

-

-

High-Content Imaging: Acquire and analyze images using a high-content imaging system to quantify the different toxicity endpoints.

-

Data Analysis: Determine the concentration-response curves for each endpoint to identify potential mechanisms of hepatotoxicity.

Cardiotoxicity Evaluation

Cardiotoxicity is another significant reason for drug withdrawal.[18][19][20]

Experimental Protocol: hERG Channel Inhibition Assay

-

Cell Line: Use a stable cell line expressing the human ether-à-go-go-related gene (hERG) potassium channel (e.g., HEK293-hERG).

-

Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG channel current in response to a voltage-step protocol.

-

Compound Application: Apply increasing concentrations of 3-Chlorocetirizine to the cells and record the corresponding changes in the hERG current.

-

Data Analysis: Calculate the percentage of hERG channel inhibition at each concentration and determine the IC50 value. An IC50 value in the low micromolar range may indicate a potential risk for QT prolongation.[21]

Further assessment using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can provide a more comprehensive evaluation of the compound's effects on cardiac electrophysiology and contractility.[20][22]

In-Vivo Toxicological Assessment: Understanding Systemic Effects

Positive findings in in-vitro assays or the intended clinical use of the parent drug necessitate in-vivo studies to evaluate the systemic toxicity of 3-Chlorocetirizine. These studies should be conducted in compliance with Good Laboratory Practices (GLP).[23][24]

Caption: Workflow for in-vivo toxicological assessment of 3-Chlorocetirizine.

Acute Toxicity Studies

The initial in-vivo study is typically an acute toxicity study to determine the median lethal dose (LD50) and identify signs of toxicity after a single administration. This should be conducted in at least two mammalian species (one rodent and one non-rodent).[25]

Repeated-Dose Toxicity Studies

Sub-chronic repeated-dose toxicity studies (e.g., 28-day or 90-day) are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL).[25]

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats

-

Animal Model: Use both male and female Sprague-Dawley rats.

-

Dose Groups: Include a vehicle control group and at least three dose levels of 3-Chlorocetirizine, administered daily by oral gavage.

-

Clinical Observations: Conduct daily clinical observations for signs of toxicity, and weekly measurements of body weight and food consumption.

-

Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis, and urine for urinalysis.

-

Gross Necropsy and Histopathology: Perform a full gross necropsy on all animals. Collect and preserve a comprehensive set of organs and tissues for microscopic histopathological examination.

-

Data Analysis: Analyze all data for statistically significant, dose-related changes. The NOAEL is the highest dose at which no adverse effects are observed.

Table 2: Key Endpoints in a Repeated-Dose Toxicity Study

| Parameter Category | Specific Endpoints |

| In-life Observations | Clinical signs, body weight, food/water consumption, ophthalmology |

| Clinical Pathology | Hematology (e.g., CBC), clinical chemistry (e.g., ALT, AST, BUN, creatinine), urinalysis |

| Anatomical Pathology | Gross necropsy findings, organ weights, histopathology of major organs and tissues |

Data Integration and Risk Assessment

The culmination of the toxicological profiling is a comprehensive risk assessment. This involves integrating all the data from the in-vitro and in-vivo studies to:

-

Identify Hazards: Determine the potential for 3-Chlorocetirizine to cause adverse health effects.

-

Characterize Dose-Response: Establish the relationship between the dose of 3-Chlorocetirizine and the incidence and severity of adverse effects.

-

Determine a Safe Exposure Level: Use the NOAEL from the most sensitive species and appropriate safety factors to establish a permitted daily exposure (PDE) for 3-Chlorocetirizine as an impurity.

Conclusion

The toxicological evaluation of 3-Chlorocetirizine, as outlined in this guide, provides a robust framework for ensuring its safety. By employing a systematic and scientifically sound approach, from initial in-vitro screening to comprehensive in-vivo studies, drug developers can confidently assess the risk associated with this impurity and ensure the overall safety of the final drug product. This proactive approach to toxicological profiling is not only a regulatory requirement but also a cornerstone of responsible drug development.

References

-

Veeprho. 3-Chloro Cetirizine (2HCl) | CAS 1232460-29-5. [Link]

-

Pharmaffiliates. CAS No : 1232460-31-9 | Chemical Name : Cetirizine 3-Chloro. [Link]

-

Veeprho. Cetirizine 3-Chloro Impurity | CAS 1232460-31-9. [Link]

-

Siddiqi, N. I., & Ghassemzadeh, S. (2023). Cetirizine. In StatPearls. StatPearls Publishing. [Link]

-

U.S. Food and Drug Administration. (1998). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

-

Real, M., Barnhill, M. S., & Higley, C. (2019). Assessment of drug-induced hepatotoxicity in clinical practice: A challenge for gastroenterologists. World Journal of Hepatology, 11(1), 17–30. [Link]

-

Gao, Y., Jiang, Y., & Zhang, X. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 395–410. [Link]

-

Ciprandi, G., Cirillo, I. G., Vizzaccaro, A., & Tosca, M. A. (2015). In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial. The Eurasian Journal of Medicine, 47(3), 179–185. [Link]

-

The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms. (2021). Journal of Pharmacological and Toxicological Methods, 110, 107077. [Link]

-

Ziemba, B., & Bociąga-Jasik, M. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16892. [Link]

-

Moreau, C., & Larrey, D. (2020). Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation. Frontiers in Pharmacology, 11, 893. [Link]

-

Creative Bioarray. In Vitro Cardiotoxicity. [Link]

-

Wikipedia. Cetirizine. [Link]

-

ResearchGate. Antihistamine Toxicosis. [Link]

-

Carl ROTH. Safety Data Sheet: Cetirizine hydrochloride. [Link]

-

Auxochromofours. FDA Toxicology Studies & Drug Approval Requirements. [Link]

-

Church, M. K., & Church, D. S. (2011). Pharmacology of antihistamines. Indian Journal of Dermatology, 56(2), 191–197. [Link]

-

Creative Bioarray. How Genotoxicity Testing Guides Safer Drug Development. [Link]

-

Xu, J. J., Henstock, P. V., Dunn, M. C., Smith, A. R., Chabot, J. R., & de Graaf, D. (2011). Assessment of hepatotoxicity potential of drug candidate molecules including kinase inhibitors by hepatocyte imaging assay technology and bile flux imaging assay technology. Methods in Molecular Biology, 795, 83–107. [Link]

-

News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Cetirizine Hydrochloride? [Link]

-

U.S. Food and Drug Administration. (1997). S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]

-

Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Chlorine. [Link]

-

Social Science Research Institute. Preclinical Regulatory Requirements. [Link]

-

ResearchGate. Assessment of drug-induced hepatotoxicity in clinical practice: A challenge for gastroenterologists. [Link]

-

Wood, S. G., John, B. A., Chasseaud, L. F., Yeh, J., & Chung, M. (1987). The metabolism and pharmacokinetics of 14C-cetirizine in humans. Annals of Allergy, 59(6 Pt 2), 31–34. [Link]

-

Technology Networks. (2020). Advanced Cell Screening and Imaging Reveals How the Cardiac System Responds in Drug Development. [Link]

-

Altasciences. Small Molecule Safety Assessment. [Link]

-

Human Metabolome Database. (2006). Showing metabocard for Cetirizine (HMDB0005032). [Link]

-

ResearchGate. [Histamine blockers increase efficacy of specific antidote prophylaxis of intoxication by cholinesterase inhibitors in mice]. [Link]

-

Khamis, M. M., & El-Kadi, A. O. S. (2014). Drug-Induced Hepatotoxicity: Metabolic, Genetic and Immunological Basis. Current Drug Metabolism, 15(7), 717–728. [Link]

-

International Council for Harmonisation. Safety Guidelines. [Link]

-

Sharma, A., & Singh, S. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Expert Opinion on Drug Metabolism & Toxicology, 12(1), 59–70. [Link]

-

Creative Biolabs. Cardiotoxicity. [Link]

-

Chem Help ASAP. (2023). in vivo general toxicology studies [Video]. YouTube. [Link]

-

Pacific BioLabs. Preclinical Toxicology. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cetirizine - Wikipedia [en.wikipedia.org]

- 6. The metabolism and pharmacokinetics of 14C-cetirizine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. miltenyibiotec.com [miltenyibiotec.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. miltenyibiotec.com [miltenyibiotec.com]

- 11. fda.gov [fda.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dovepress.com [dovepress.com]

- 14. Assessment of drug-induced hepatotoxicity in clinical practice: A challenge for gastroenterologists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Validation [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Assessment of hepatotoxicity potential of drug candidate molecules including kinase inhibitors by hepatocyte imaging assay technology and bile flux imaging assay technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. revvity.com [revvity.com]

- 20. Advanced Cell Screening and Imaging Reveals How the Cardiac System Responds in Drug Development | Technology Networks [technologynetworks.com]

- 21. Cardiotoxicity - Creative Biolabs [creative-biolabs.com]

- 22. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 24. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 25. m.youtube.com [m.youtube.com]

Genotoxicity Assessment of 3-Chlorocetirizine: A Risk-Based Approach for Pharmaceutical Impurities

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the genotoxicity assessment of 3-Chlorocetirizine, a potential impurity in the synthesis of the active pharmaceutical ingredient (API) Cetirizine. Grounded in the principles of the ICH M7 guideline for the assessment and control of DNA reactive (mutagenic) impurities, this document outlines a tiered, evidence-based strategy. The approach integrates in silico predictions with a robust battery of in vitro and in vivo assays. Detailed, field-proven protocols for the bacterial reverse mutation (Ames) test, the in vitro micronucleus assay, and the in vivo rodent erythrocyte micronucleus assay are provided, alongside the scientific rationale for their application. The guide emphasizes a self-validating system of protocols and data interpretation to ensure scientific integrity and regulatory compliance, serving as an essential resource for professionals in drug development and safety assessment.

Introduction and Regulatory Imperative

3-Chlorocetirizine is a process-related impurity that can arise during the synthesis of Cetirizine, a widely used second-generation antihistamine.[1][2] From a regulatory standpoint, all impurities in an API or drug product must be evaluated for their potential to pose a safety risk.[3] Impurities that have the potential to damage DNA are classified as genotoxic and are of particular concern due to their potential to be carcinogenic in humans.[4]

The International Council for Harmonisation (ICH) M7 guideline provides a framework for assessing and controlling these DNA reactive (mutagenic) impurities in pharmaceuticals.[5] This guideline establishes the concept of the Threshold of Toxicological Concern (TTC), which defines a daily intake of a genotoxic impurity—1.5 µ g/day over a lifetime—that is considered to be associated with a negligible carcinogenic risk.[6][7] Consequently, a rigorous and scientifically sound genotoxicity assessment is not merely a research exercise but a critical regulatory requirement to ensure patient safety.

This guide details a systematic approach to characterize the genotoxic potential of 3-Chlorocetirizine, beginning with computational assessment and progressing through a standard battery of genetic toxicology tests.[8][9]

The Tiered Assessment Strategy

The assessment of genotoxicity follows a logical, tiered progression designed to move from predictive analysis to definitive biological evidence. This strategy optimizes resource utilization and aligns with the 3Rs principles (Replacement, Reduction, and Refinement of animal testing).

Tier 1: In Silico Assessment

The initial step involves a computational analysis of the molecular structure of 3-Chlorocetirizine to predict its genotoxic potential. This is achieved using (Quantitative) Structure-Activity Relationship ((Q)SAR) models.[10]

Causality and Rationale: The fundamental premise of (Q)SAR is that the biological activity of a chemical is directly related to its molecular structure.[10][11] These models consist of expert rule-based systems and statistical-based systems that compare the chemical's structural fragments (toxicophores) to databases of known genotoxic and non-genotoxic compounds. The presence of structural alerts, such as the chloro-aromatic moiety in 3-Chlorocetirizine, can suggest a potential for DNA reactivity.[10][12] This step is crucial for initial hazard identification and guides the subsequent testing strategy.

The workflow for the entire genotoxicity assessment is outlined below.

Caption: Overall Genotoxicity Assessment Workflow for a Pharmaceutical Impurity.

Tier 2: In Vitro Genotoxicity Battery

If a structural alert is identified in the (Q)SAR analysis, or if the analysis is inconclusive, in vitro testing is required. The standard battery consists of two core tests designed to detect different, complementary endpoints of genotoxicity.

Test 1: Bacterial Reverse Mutation (Ames) Assay

Principle: The Ames test is the most widely used initial screen for identifying substances that can cause gene mutations, specifically point mutations (base substitutions and frameshifts).[13] The assay uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[13] A positive result is indicated by a substance causing a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.

Expertise & Rationale: This assay is a cornerstone of genotoxicity testing because a large percentage of rodent and human carcinogens are mutagenic in this system.[8] Crucially, the test is conducted both with and without an external metabolic activation system (S9 fraction). The S9 fraction is a homogenate of rat liver microsomes containing cytochrome P450 enzymes, which mimics mammalian metabolism.[14][15] This is essential because some chemicals (pro-mutagens) only become genotoxic after being metabolized.

-

Strain Selection: Utilize a standard set of tester strains, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[14]

-

Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of 3-Chlorocetirizine. The highest concentration should show some toxicity but not kill the majority of the bacteria.

-

Main Experiment (Plate Incorporation Method): a. Prepare triplicate plates for each condition: negative control (vehicle), positive controls (known mutagens specific to each strain, with and without S9), and at least five concentrations of 3-Chlorocetirizine. b. To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture and 0.1 mL of the test compound solution (or control solution). c. For metabolic activation arms, add 0.5 mL of S9 mix to the top agar. d. Pour the mixture onto the surface of a minimal glucose agar plate. e. Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a concentration-dependent increase in revertant colonies and/or a reproducible increase of at least two-fold over the negative control value at one or more concentrations.

| Concentration (µ g/plate ) | Strain TA100 (-S9) Mean Revertants ± SD | Strain TA100 (+S9) Mean Revertants ± SD |

| Vehicle Control | 110 ± 12 | 125 ± 15 |

| 1 | 115 ± 10 | 130 ± 11 |

| 5 | 121 ± 14 | 265 ± 20 |

| 25 | 118 ± 9 | 550 ± 45 |

| 125 | 105 ± 11 (toxic) | 890 ± 60 |

| 500 | 45 ± 8 (toxic) | 410 ± 35 (toxic) |

| Positive Control | 950 ± 75 | 1250 ± 90 |

| *Statistically significant increase (p < 0.05) |

Test 2: In Vitro Mammalian Cell Micronucleus (MNvit) Assay

Principle: Should the Ames test yield a positive result, further testing is required to assess chromosomal damage in mammalian cells. The in vitro micronucleus test is often preferred over the chromosomal aberration test as it can detect both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[16] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are left behind during cell division, originating from either chromosome fragments or whole chromosomes that failed to migrate to the poles.[17]

Expertise & Rationale: This assay provides a more comprehensive assessment of chromosomal damage than the Ames test.[16] It is conducted in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells), which are more relevant to human biology than bacteria.[16] The protocol often includes Cytochalasin B to block cytokinesis, resulting in binucleated cells.[18] This is a self-validating step, as it ensures that only cells that have successfully undergone one round of mitosis are scored for micronuclei, preventing false negatives from non-dividing cells.

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.[19]

-

Cytotoxicity Assay: Determine the concentration range of 3-Chlorocetirizine that results in approximately 50-60% cytotoxicity using a metric like Relative Population Doubling (RPD) or Relative Increase in Cell Count (RICC).

-

Exposure: a. Short Treatment (with and without S9): Expose duplicate cell cultures to the vehicle control, positive controls, and at least three analyzable concentrations of 3-Chlorocetirizine for 3-6 hours. b. Long Treatment (without S9): Expose cells for a continuous period equivalent to 1.5-2.0 normal cell cycle lengths.

-

Recovery and Harvest: After exposure, wash the cells and add fresh medium containing Cytochalasin B. Culture for an additional 1.5-2.0 cell cycles to allow for nuclear division.

-

Slide Preparation and Scoring: Harvest the cells, fix, and stain them. Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Caption: Simplified schematic of micronucleus formation after exposure to a clastogen.

Tier 3: In Vivo Genotoxicity Testing

A positive result in an in vitro mammalian cell assay necessitates follow-up in vivo testing to determine if the genotoxic effect is expressed in a whole animal system.[20]

Rodent Erythrocyte Micronucleus Test

Principle: This test detects chromosomal damage in the bone marrow erythroblasts of treated animals, typically rats or mice.[21][22] As erythroblasts mature into polychromatic (immature) erythrocytes, they expel their main nucleus. Any micronuclei formed due to chromosomal damage are retained in the anucleated cytoplasm.[21][22] An increase in the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in treated animals indicates that the test substance is genotoxic in vivo.[23]

Expertise & Rationale: This assay is the preferred in vivo follow-up because it considers the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the test substance.[21] A positive result in vitro may not translate to an in vivo effect if the compound is not absorbed, does not reach the target tissue (bone marrow), or is rapidly detoxified. This test provides crucial data for a more relevant human risk assessment.[20]

-

Animal Model: Use healthy, young adult rodents (e.g., Sprague-Dawley rats).[24] Assign at least 5 animals per sex to each treatment group.[21]

-

Dose Selection: Conduct a preliminary range-finding study to determine the maximum tolerated dose (MTD). The main study should use the MTD and at least two lower dose levels.

-